molecular formula C19H17N3O4 B1228282 6-(1,3-benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione

6-(1,3-benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione

Cat. No.: B1228282
M. Wt: 351.4 g/mol
InChI Key: FJQDOKIZVVBMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Structural Analysis

6-(1,3-Benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione and related compounds have been primarily investigated for their structural and synthetic versatility in organic chemistry. These investigations offer insights into the synthesis of heterocyclic compounds and their structural properties.

  • Antithrombotic Compounds Synthesis : The compound was utilized in synthesizing new antithrombotic compounds with favorable cerebral and peripheral effects. These compounds were synthesized by methods such as thermal fusion with ureas, leading to unexpected esters alongside the intended pyridopyrimidine-diones. This study highlighted the compound's role in generating biologically active molecules with potential therapeutic applications (Furrer, Wágner, & Fehlhaber, 1994).

  • Synthesis of Pyrido[2,3-d]pyrimidin-5-ium Salts : The compound was involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ium salts and related structures. The research demonstrated the versatility of the compound in forming various heterocyclic structures, expanding its utility in the synthesis of complex organic molecules (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).

  • Pyrimido[4,5-b]azepine Derivatives Formation : A study focused on the transformation of pyrimidine derivatives through thermal ene reactions, leading to pyrimido[4,5-b]azepine derivatives. This research emphasized the compound's potential in creating structurally diverse and complex molecules, contributing to the field of medicinal chemistry (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).

  • Heterocyclic Transformations : The compound served as a reactant in heterocyclic transformations to yield various uracil and triazine derivatives. The study provided insights into the synthetic scope and utility of these reactions, emphasizing the compound's role in heterocyclic chemistry (Singh, Aggarwal, & Kumar, 1992).

  • Anti-HIV Activity : A specific derivative of the compound was synthesized to observe the change in biological activity after N-3 hydroxylation. The study demonstrated the compound's potential in the development of antiviral agents, specifically against HIV, highlighting its importance in pharmaceutical research (Tang, Zhang, Zhao, Zhang, Guo, Zhang, Tian, Wang, & Liu, 2015).

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C19H17N3O4/c1-12-4-2-3-5-14(12)22-18(23)9-17(21-19(22)24)20-10-13-6-7-15-16(8-13)26-11-25-15/h2-9,20H,10-11H2,1H3,(H,21,24)

InChI Key

FJQDOKIZVVBMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(NC2=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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